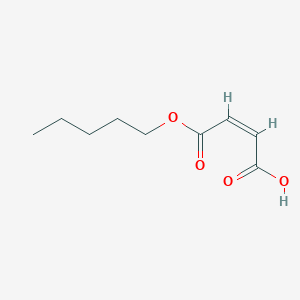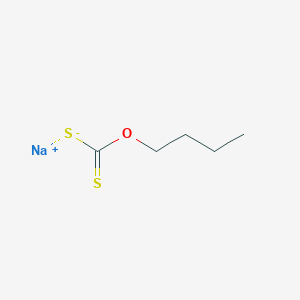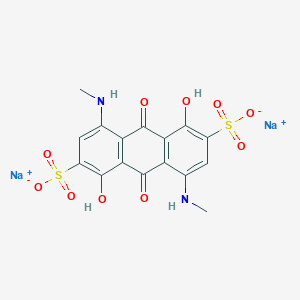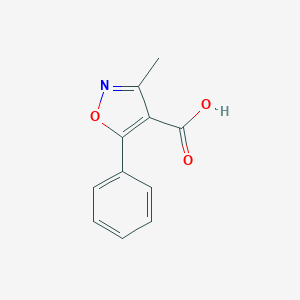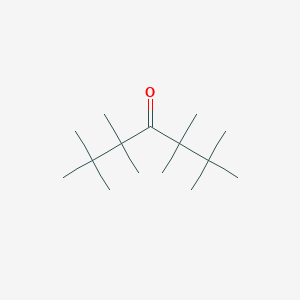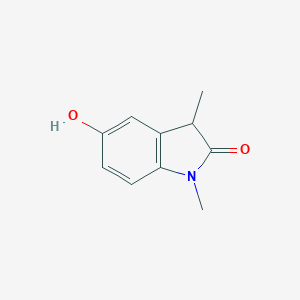
Isopropyl anthranilate
概要
説明
Isopropyl anthranilate is a compound with the molecular formula C10H13NO2 . It is also known by other names such as 2-Aminobenzoate d’isopropyle, Anthranilic acid isopropyl ester, and Benzoic acid, 2-amino-, 1-methylethyl ester .
Synthesis Analysis
Currently, anthranilate is produced via chemical synthesis from non-renewable resources . Biological synthesis would allow the use of renewable carbon sources and avoid accumulation of toxic by-products . Microorganisms produce anthranilate as an intermediate in the tryptophan biosynthetic pathway .Molecular Structure Analysis
The molecular structure of Isopropyl anthranilate consists of a benzene ring, ortho-substituted with a carboxylic acid and an amine . The average mass is 179.216 Da and the monoisotopic mass is 179.094635 Da .Chemical Reactions Analysis
Anthranilic acid can be diazotized to give the diazonium cation [C6H4(CO2H)(N2)]+. This cation can be used to generate benzyne, dimerized to give diphenic acid, or undergo diazonium coupling reactions such as in the synthesis of methyl red .Physical And Chemical Properties Analysis
Isopropyl anthranilate has a molecular formula of C10H13NO2 and an average mass of 179.216 Da .科学的研究の応用
Cancer Research
Anthranilic acid analogues and their derivatives, including Isopropyl anthranilate, hold significant therapeutic potential for crafting designed compounds aimed at regulating cancer-causing pathways . They act as initiators of apoptosis, suppressors of the hedgehog signaling pathway, blockers of the mitogen-activated protein kinase pathway, and inhibitors of aldo-keto reductase enzymes .
Antiviral Agents
The antiviral characteristics of Isopropyl anthranilate emerge through the inhibition of HCV NS5B polymerase . This makes it a potential candidate for the development of new antiviral drugs.
Anti-inflammatory Compounds
Isopropyl anthranilate and its derivatives are biologically tolerant anti-inflammatory compounds . They can be used to develop new drugs for the treatment of various inflammatory diseases.
Diabetes Management
Anthranilic acid-derived α-glycosidase inhibitors, which include Isopropyl anthranilate, play a substantial role in diabetes management . They provide therapeutic possibilities in diabetes mellitus and obesity through the control of α-glucosidase activity .
Neuroprotection
The derivatives of anthranilic acid, including Isopropyl anthranilate, find applications in neuroprotection by downregulating pivotal pathways accountable for the expression of neuropathological traits and neurodegeneration .
Antibacterial Efficacy
Isopropyl anthranilate exhibits antibacterial efficacy by blocking the UppS pathway . This makes it a potential candidate for the development of new antibacterial drugs.
Catalytic Activity
Some metal complexes of Isopropyl anthranilate have shown high catalytic activity for the reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) .
Antipathogenic Studies
Metal anthranilate complexes, including those of Isopropyl anthranilate, have applications as antipathogens . They have shown activity against clinically important bacteria such as S. aureus, P. aeroginosa and E. coli, commercially important fungi F. solani and A. niger, and J 2 root-knot nematodes M. javanica .
Safety And Hazards
将来の方向性
The N-functionalized amino acid N-methylanthranilate, which can be derived from Isopropyl anthranilate, is an important precursor for bioactive compounds such as anticancer acridone alkaloids, the antinociceptive alkaloid O-isopropyl N-methylanthranilate, the flavor compound O-methyl-N-methylanthranilate, and as a building block for peptide-based drugs . Despite the reports of anthranilate biosynthesis in several engineered cells, the anthranilate production yield is still unsatisfactory . Therefore, future research could focus on improving the yield of anthranilate production.
特性
IUPAC Name |
propan-2-yl 2-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(2)13-10(12)8-5-3-4-6-9(8)11/h3-7H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOZHFJYXAQZJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066334 | |
| Record name | Benzoic acid, 2-amino-, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl anthranilate | |
CAS RN |
18189-02-1 | |
| Record name | Isopropyl anthranilate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18189-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl anthranilate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018189021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-amino-, 1-methylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-amino-, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl anthranilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.235 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYL ANTHRANILATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HMH3887MNJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of isopropyl anthranilate in the synthesized dendrimers?
A1: In this study, isopropyl anthranilate acts as a surface unit within unsymmetrical dendrimers. These dendrimers are constructed with either 4-hydroxybenzoic acid or 4-(bromomethyl)phenol as the central core unit. The researchers utilize an amide coupling reaction to attach isopropyl anthranilate, along with indazole, to the 4-hydroxybenzoic acid core. [] This surface modification is crucial as it potentially influences the dendrimer's interaction with bacterial targets, ultimately contributing to its antimicrobial activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

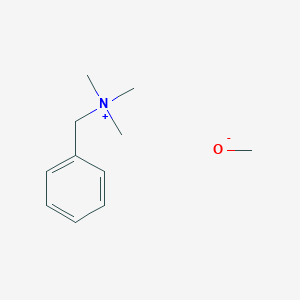
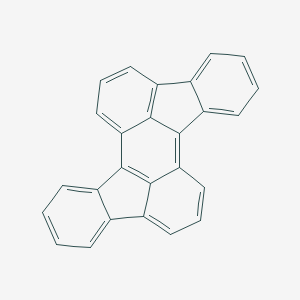
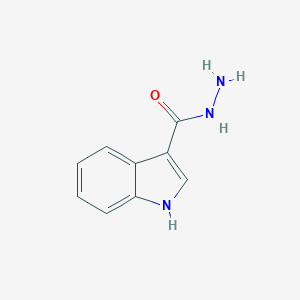
![2-hydroxy-5,6-dimethoxy-3-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B91615.png)

